Potassium (2-acetylphenyl)trifluoroborate

Übersicht

Beschreibung

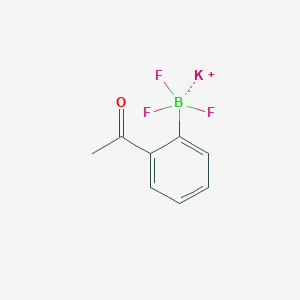

Potassium (2-acetylphenyl)trifluoroborate, also known as KATBF3, is a boronic acid derivative that is commonly used in various organic and inorganic synthesis reactions. It belongs to the class of compounds known as potassium acyltrifluroborates (KATs). This trifluoroborate salt is stable and does not readily undergo trimerization .

Synthesis Analysis

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . A new synthetic method for the preparation of potassium organotrifluoroborates through nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates has been described .Molecular Structure Analysis

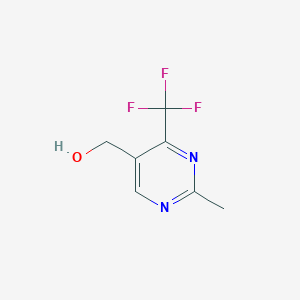

The empirical formula of Potassium (2-acetylphenyl)trifluoroborate is C8H7BF3KO and its molecular weight is 226.05 g/mol .Chemical Reactions Analysis

Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . They undergo palladium-catalyzed cross-coupling reaction . A multicomponent reaction of potassium trifluoroborate salts has been reported .Physical And Chemical Properties Analysis

Potassium (2-acetylphenyl)trifluoroborate is a free-flowing crystalline solid . It tends to melt only at very high temperatures and is stable to air and moisture .Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis of α-Amino Esters

Potassium trifluoroborate salts have been used in the enantioselective synthesis of α-amino esters through the Petasis borono-Mannich multicomponent reaction . This reaction provides direct access to optically active α-amino esters with moderate to good yields and enantioselectivities .

Catalytic Asymmetric Petasis Borono-Mannich Reaction

The catalytic asymmetric Petasis borono-Mannich (PBM) reaction provides direct access to induce the enantioenriched α-amino esters by employing alkenyl boronates and biphenol-derived catalysts . This reaction has been pioneered by Lou and Schaus .

Catalytic Diastereoselective PBM Reaction

Potassium trifluoroborate salts have been used in the catalytic diastereoselective PBM reaction of α-hydroxyaldehydes with secondary amines . This reaction was established by Muncipinto et al .

Cross-Coupling Reactions

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . They are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions .

Precursors for Difluoroboranes

Potassium organotrifluoroborates have been used as precursors for difluoroboranes . Since their discovery in 1960 by Chambers, they have been incorporated into a number of diverse applications .

Epoxidation of C=C Bonds

The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .

Wirkmechanismus

Target of Action

Potassium (2-acetylphenyl)trifluoroborate is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the palladium catalyst and the organic groups involved in the SM coupling .

Mode of Action

In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium . Potassium (2-acetylphenyl)trifluoroborate plays a crucial role in this transmetalation process .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction, which is a key biochemical pathway in organic synthesis . This reaction enables the formation of carbon–carbon bonds, which are fundamental in the construction of complex organic molecules .

Result of Action

The result of the action of Potassium (2-acetylphenyl)trifluoroborate is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic molecules, which can be used in various applications, including pharmaceuticals and materials science .

Action Environment

The action of Potassium (2-acetylphenyl)trifluoroborate is influenced by the reaction conditions of the Suzuki–Miyaura coupling . Factors such as temperature, solvent, and the presence of other reagents can affect the efficiency and selectivity of the reaction .

Safety and Hazards

Zukünftige Richtungen

Potassium organotrifluoroborates have been incorporated into a number of diverse applications since their discovery in 1960 . They are classified into four main categories: as precursors for difluoroboranes, as intermediates for synthetic pathways, as precursors for ionic liquids, and as reagents for metal-catalysed cross-coupling reactions . The use of trifluoroborate salts would be preferred to boronic acids or boronate esters from a practical standpoint for ease of use and long-term stability .

Eigenschaften

IUPAC Name |

potassium;(2-acetylphenyl)-trifluoroboranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF3O.K/c1-6(13)7-4-2-3-5-8(7)9(10,11)12;/h2-5H,1H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCNLXRVUTXXBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1C(=O)C)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF3KO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B3346900.png)

![7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B3346982.png)